molecular formula C9H4F2O2 B12850160 4,7-Difluoro-1h-indene-1,3(2h)-dione

4,7-Difluoro-1h-indene-1,3(2h)-dione

Cat. No.: B12850160
M. Wt: 182.12 g/mol
InChI Key: YKPRAKACYKYUPE-UHFFFAOYSA-N
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Description

4,7-Difluoro-1h-indene-1,3(2h)-dione is a fluorinated organic compound belonging to the indene family. Indene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of fluorine atoms in the compound can significantly alter its chemical properties, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-1h-indene-1,3(2h)-dione typically involves the fluorination of indene derivatives. Common synthetic routes may include:

    Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Nucleophilic Fluorination: Employing fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production of fluorinated indene derivatives may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to handle the reactive fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to dihydro derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4,7-difluoro-1,3-indanedione.

    Reduction: Formation of 4,7-difluoro-1,3-dihydroindene.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-Difluoro-1h-indene-1,3(2h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1h-indene-1,3(2h)-dione
  • 7-Fluoro-1h-indene-1,3(2h)-dione
  • 4,7-Dichloro-1h-indene-1,3(2h)-dione

Uniqueness

4,7-Difluoro-1h-indene-1,3(2h)-dione is unique due to the presence of two fluorine atoms at specific positions on the indene ring. This fluorination pattern can significantly influence its chemical reactivity, biological activity, and physical properties compared to other halogenated indene derivatives.

Properties

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

4,7-difluoroindene-1,3-dione

InChI

InChI=1S/C9H4F2O2/c10-4-1-2-5(11)9-7(13)3-6(12)8(4)9/h1-2H,3H2

InChI Key

YKPRAKACYKYUPE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2C1=O)F)F

Origin of Product

United States

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